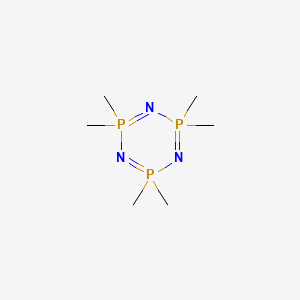

Hexamethylcyclotriphosphazene

Descripción

Historical Context and Evolution of Phosphazene Research

The journey of phosphazene chemistry began in 1834 with the work of Liebig and Wöhler, who first synthesized chlorophosphazenes. numberanalytics.comscribd.com However, it was Stokes who, in 1895, proposed the cyclic structure for these compounds. scribd.com A significant leap in phosphazene research occurred in the mid-1960s when Allcock and his colleagues developed a method for the controlled synthesis of high-molecular-weight poly(dichlorophosphazene) (B1141720), which is soluble in various organic solvents. scribd.com This breakthrough opened the door to the creation of a vast number of organo-substituted polyphosphazenes through nucleophilic substitution reactions, leading to polymers with enhanced stability. scribd.com

Significance of Cyclotriphosphazenes in Advanced Chemical Systems

Cyclotriphosphazenes, particularly the trimer and tetramer derivatives, are the most studied cyclic phosphazenes due to their accessibility for nucleophilic substitution reactions. nih.gov The ability to replace the chlorine atoms on the phosphorus atoms with a wide variety of organic and inorganic groups allows for the creation of new compounds with tailored properties. nih.govnih.gov This versatility has led to their use in diverse fields such as materials science, catalysis, and biomedical research. numberanalytics.com The inherent properties of the phosphazene ring, combined with the specific functionalities of the substituent groups, make cyclotriphosphazenes valuable building blocks for advanced materials. researchgate.net

Structural Classification and Nomenclature within the Cyclophosphazene Family

Phosphazenes are classified based on their structure, primarily as cyclic or linear polymers. numberanalytics.com The nomenclature for cyclophosphazenes indicates the number of repeating units in the ring. nih.gov For instance, a six-membered ring is a cyclotriphosphazene (B1200923), while an eight-membered ring is a cyclotetraphosphazene. nih.gov The substituents on the phosphorus atoms are specified in the name. For example, Hexamethylcyclotriphosphazene has the IUPAC name 2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene. nih.gov The arrangement of different substituents on the ring can be described using terms like geminal (substituents on the same phosphorus atom) and nongeminal (cis or trans). nih.govresearchgate.net

Overview of Contemporary Research Paradigms in Phosphazene Science

Modern research in phosphazene science is focused on several key areas. A major thrust is the development of new synthetic methods to create novel phosphazene structures, including branched and block copolymers. nih.govresearchgate.net There is also significant interest in exploring the applications of phosphazenes in high-performance polymers, flame retardants, biomedical materials, and as electrolytes for batteries and fuel cells. numberanalytics.comnumberanalytics.com Researchers are actively investigating the structure-property relationships in phosphazenes to design materials with specific functionalities. rsc.org The development of phosphazene-based catalysts and materials for energy storage and conversion are also emerging as important research directions. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6607-30-3 |

|---|---|

Fórmula molecular |

C6H18N3P3 |

Peso molecular |

225.15 g/mol |

Nombre IUPAC |

2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |

Clave InChI |

DEBZEVJNWCNATM-UHFFFAOYSA-N |

SMILES canónico |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

Origen del producto |

United States |

Derivatization and Functionalization of Hexamethylcyclotriphosphazene

Regioselective Substitution Patterns and Mechanisms

The substitution reactions on the hexamethylcyclotriphosphazene ring can proceed through distinct regioselective pathways, leading to the formation of specific isomers. The primary substitution patterns observed are geminal, antipodal, and mixed orientations. The underlying mechanisms governing this selectivity are a complex interplay of steric and electronic effects.

Investigation of Geminal Substitution

Geminal substitution involves the replacement of two methyl groups on the same phosphorus atom. unimi.it This pattern is often favored in reactions where the initial substitution at a phosphorus center activates it for a second substitution at the same site. For instance, the reaction of hexachlorocyclotriphosphazene with trimethylaluminum (B3029685) to ultimately yield this compound has been shown to proceed, in part, through a geminal substitution pathway. researchgate.netijsra.co.in In this process, the replacement of a chlorine atom with a methyl group can influence the reactivity of the remaining chlorine on the same phosphorus atom, making it more susceptible to subsequent methylation.

Studies on the trimethylation of the corresponding hexachloro-analogue have shown that geminal substitution is a prominent pathway, leading to the formation of geminally substituted trimethyl derivatives. researchgate.net

Analysis of Antipodal Substitution

Antipodal substitution occurs when functional groups are introduced at phosphorus atoms on opposite sides of the phosphazene ring (P(1) and P(4) in a hypothetical numbered ring). This substitution pattern is often observed in reactions involving the deprotonation of the methyl groups to form carbanions, followed by reaction with an electrophile.

The formation of antipodal products is influenced by both kinetic and thermodynamic factors. electronicsandbooks.com For instance, in the reaction of the tetracarbanion of octamethylcyclotetraphosphazene (a related larger ring system) with methyl iodide, the resulting diethyl derivative was found to have the ethyl groups in a trans-antipodal orientation. electronicsandbooks.com This suggests that the initial substitution at one position directs the second substitution to the opposite side of the ring. Theoretical calculations have indicated that while conjugation energies can favor antipodal substitution, electrostatic energies may favor vicinal (adjacent) substitution. electronicsandbooks.com The observed antipodal substitution for electropositive groups suggests that conjugative effects can be dominant in these cases. electronicsandbooks.com

Studies on Geminal-Vicinal and Geminal-Antipodal Orientations

More complex substitution patterns, such as geminal-vicinal and geminal-antipodal, have also been characterized. These arise when multiple substitutions occur on the ring. For example, in the trimethylation of hexachlorocyclotriphosphazene, both geminal-vicinal and geminal-antipodal trimethyl derivatives have been identified. researchgate.net This indicates that after an initial geminal substitution, the next substituent can be directed to either an adjacent (vicinal) or opposite (antipodal) phosphorus atom. The distribution of these products depends on the specific reaction conditions and the nature of the substituting agent.

Synthesis of Alkylated and Arylated this compound Derivatives

The synthesis of alkylated and arylated derivatives of this compound is a key method for introducing hydrocarbon functionalities, which can significantly alter the solubility, thermal stability, and other physical properties of the parent compound. These reactions are typically achieved through the use of organometallic reagents. electronicsandbooks.commt.comlibretexts.org

The general approach involves the deprotonation of the P-methyl groups using a strong base, such as an organolithium reagent, to generate carbanionic species. These carbanions then act as nucleophiles and react with alkyl or aryl halides to form the desired substituted products. electronicsandbooks.com For example, the carbanionic derivatives of this compound can react with monofunctional electrophiles to introduce groups such as methyl, bromo, iodo, and benzoyl. electronicsandbooks.com

The reaction of hexachlorocyclotriphosphazene with trimethylaluminum is another route to produce this compound itself, which can be considered the fully alkylated derivative of the hexachloro precursor. researchgate.netijsra.co.in This reaction proceeds through a series of substitution steps, yielding partially and fully methylated products. researchgate.netijsra.co.in

The synthesis of arylated derivatives can be achieved through similar strategies, for instance, by reacting the carbanionic form of this compound with aryl halides. derpharmachemica.comorganic-chemistry.org

| Reagent | Product Type | Reference |

| Trimethylaluminum | Alkylated | researchgate.netijsra.co.in |

| Organolithium reagents followed by alkyl/aryl halides | Alkylated/Arylated | electronicsandbooks.com |

Introduction of Heteroatom-Containing Functional Groups

Introducing heteroatoms such as oxygen, nitrogen, sulfur, or silicon into the structure of this compound opens up possibilities for creating materials with unique properties and for further chemical modifications. rsc.orgnih.gov

Oxygen-Containing Groups: The introduction of oxygen-containing functionalities can be achieved through various synthetic routes. derpharmachemica.compku.edu.cnresearchgate.netorganic-chemistry.org For instance, the reaction of deprotonated this compound with electrophiles containing oxygen, such as aldehydes or ketones, can lead to the formation of hydroxylated derivatives. organic-chemistry.org Subsequent reactions can convert these hydroxyl groups into other oxygen-containing moieties like ethers or esters.

Nitrogen-Containing Groups: The incorporation of nitrogen-containing groups can be accomplished by reacting the carbanionic derivatives of this compound with nitrogen-based electrophiles. unimi.itijsra.co.infrontiersin.orgsioc-journal.cnnih.gov For example, reactions with imines or azides could potentially introduce amino or other nitrogen-based functionalities.

Sulfur-Containing Groups: Sulfur atoms can be introduced by reacting the lithiated derivatives with sulfur-based electrophiles, such as disulfides or sulfenyl chlorides. organic-chemistry.orgrsc.orgthieme-connect.deresearchgate.netnih.gov This would lead to the formation of thioether linkages to the phosphazene ring.

Silicon-Containing Groups: Silylated derivatives of this compound have been prepared. researchgate.net The synthesis of silylated organic compounds often involves the reaction of an organometallic reagent with a silicon halide. chemrxiv.orgrsc.orgrsc.orgorganic-chemistry.org A similar approach can be envisioned for the silylation of this compound, where the carbanionic species reacts with a chlorosilane, for example.

| Heteroatom | Synthetic Strategy | Potential Reagents | References |

| Oxygen | Reaction with oxygen-containing electrophiles | Aldehydes, Ketones, Epoxides | derpharmachemica.compku.edu.cnresearchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Nitrogen | Reaction with nitrogen-containing electrophiles | Imines, Azides, Nitriles | unimi.itijsra.co.infrontiersin.orgsioc-journal.cnnih.gov |

| Sulfur | Reaction with sulfur-containing electrophiles | Disulfides, Sulfenyl chlorides | organic-chemistry.orgrsc.orgthieme-connect.deresearchgate.netnih.gov |

| Silicon | Reaction with silicon-containing electrophiles | Chlorosilanes | researchgate.netchemrxiv.orgrsc.orgrsc.orgorganic-chemistry.org |

Mechanistic Elucidation of Derivatization Reactions, Including Steric and Electronic Effects

The outcome of derivatization reactions of this compound is profoundly influenced by a combination of steric and electronic factors. electronicsandbooks.com The phosphazene ring itself possesses a unique electronic structure, with a degree of electron delocalization within the P-N backbone.

Electronic Effects: The electronegativity of substituents on the phosphorus atoms plays a crucial role. Electron-withdrawing groups tend to increase the acidity of the P-methyl protons, facilitating deprotonation and subsequent substitution. Conversely, electron-donating groups decrease the acidity, which can hinder further substitution. electronicsandbooks.com The interplay between conjugative and electrostatic effects also dictates the regioselectivity. As mentioned earlier, conjugation energies can favor antipodal substitution, while electrostatic interactions may promote vicinal substitution. electronicsandbooks.com

Steric Effects: The steric bulk of both the incoming substituent and the groups already present on the phosphazene ring can significantly impact the course of the reaction. Large, bulky substituents may hinder or prevent substitution at adjacent positions, thereby favoring substitution at more remote and sterically accessible sites like the antipodal position. The size of the phosphazene ring itself can also influence reactivity, with different ring sizes exhibiting different substitution patterns and polymerization tendencies. thieme-connect.de

| Factor | Influence on Derivatization |

| Electronic Effects | |

| Electron-withdrawing groups | Increase acidity of methyl protons, facilitating substitution. |

| Electron-donating groups | Decrease acidity of methyl protons, hindering further substitution. |

| Conjugative effects | Can favor antipodal substitution. |

| Electrostatic effects | Can favor vicinal substitution. |

| Steric Effects | |

| Bulky substituents | Can hinder substitution at adjacent sites, favoring remote substitution. |

| Ring size | Influences reactivity and substitution patterns. |

Polymerization Science of Hexamethylcyclotriphosphazene and Analogues

Ring-Opening Polymerization (ROP) of Cyclophosphazene Monomers

Ring-opening polymerization is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive center to form a linear polymer chain. For polyphosphazenes, the archetypal monomer is hexachlorocyclotriphosphazene, (NPCl₂)₃. This monomer undergoes thermal ROP at approximately 250°C to yield high molecular weight poly(dichlorophosphazene) (B1141720), [NPCl₂]n, a reactive polymeric intermediate from which a vast library of stable poly(organophosphazenes) can be synthesized via nucleophilic substitution.

In contrast, the ROP of cyclotriphosphazenes that are fully substituted with organic groups, such as hexamethylcyclotriphosphazene, [(NPMe₂)₃], is generally not feasible under similar conditions. Most attempts to polymerize such monomers, which lack P-halogen bonds, result in ring-ring equilibration, where a mixture of cyclic oligomers is formed, rather than a high molecular weight linear polymer. This reluctance to polymerize is primarily attributed to thermodynamic factors, specifically the lower ring strain in many organo-substituted trimers compared to their halogenated counterparts. Polymerization has been achieved in some specific cases of fully organo-substituted trimers where ring strain is introduced artificially, for instance, by incorporating a transannular ferrocenyl bridge.

Therefore, the discussion of ROP science in the context of phosphazenes predominantly revolves around halogenated analogues like (NPCl₂)₃ and other reactive cyclic precursors.

The feasibility of any ring-opening polymerization is governed by fundamental thermodynamic and kinetic principles. The primary thermodynamic driving force for the ROP of many cyclic monomers is the relief of ring strain.

The Gibbs free energy of polymerization (ΔGₚ) determines the spontaneity of the reaction and is defined by the equation:

ΔGₚ = ΔHₚ - TΔSₚ

where ΔHₚ is the enthalpy of polymerization, T is the absolute temperature, and ΔSₚ is the entropy of polymerization.

Enthalpy (ΔHₚ): For the ROP of strained cyclic monomers like (NPCl₂)₃, the enthalpy change is negative (exothermic). This is because the energy released from relieving the bond-angle strain of the cyclic trimer is greater than the energy required to break the P-N bond. For many unstrained or fully organo-substituted cyclic phosphazenes, the ΔHₚ is close to zero or even positive, making polymerization enthalpically unfavorable.

Entropy (ΔSₚ): The entropy change for polymerization is typically negative, as the conversion of many small, independent monomer molecules into a long polymer chain results in a loss of translational degrees of freedom and a more ordered system.

For polymerization to be spontaneous (ΔGₚ < 0), the negative enthalpy term must be large enough to overcome the unfavorable negative entropy term (|ΔHₚ| > |TΔSₚ|). This relationship introduces the concept of a ceiling temperature (T꜀) , which is the temperature at which the rate of polymerization equals the rate of depropagation (ΔGₚ = 0). Above T꜀, the polymer is thermodynamically unstable and will de-polymerize to form monomers or cyclic oligomers. The low polymerizability of many fully organo-substituted phosphazene trimers can be interpreted as them having a very low ceiling temperature.

| Monomer (Analogue) | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | T꜀ (°C) | Polymerization Conditions | Reference |

| Hexamethylcyclotrisiloxane (D₃) | -23 | -43 | >400 | Anionic/Cationic ROP |

Role of Chain Transfer and Termination in Polymer Architecture

In the polymerization of cyclophosphazenes, including this compound and its analogues, chain transfer and termination reactions play a pivotal role in defining the final polymer architecture. These reactions can influence the average molecular weight, molecular weight distribution, and the formation of branched or cross-linked structures. wikipedia.orgopen.eduuomustansiriyah.edu.iq

Chain Transfer: This process involves the transfer of the active center from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. wikipedia.orguomustansiriyah.edu.iq This results in the termination of the growing chain and the initiation of a new one, thereby reducing the average molecular weight of the resulting polymer. wikipedia.org Chain transfer to an existing polymer chain can lead to the formation of branched polymers. open.educore.ac.uk In the context of phosphazene polymerization, chain transfer to monomer is a significant factor, particularly in cationic ring-opening polymerization, and it sets a theoretical limit on the maximum achievable molecular weight. wikipedia.org

Termination: This is the process by which the active center of a growing polymer chain is deactivated, ceasing its growth. Termination can occur through several mechanisms, including the reaction of a growing chain with an initiator radical, coupling of two growing chains, or disproportionation. uomustansiriyah.edu.iq Coupling leads to an increase in molecular mass as two polymer chains join, while disproportionation does not affect the molecular mass. open.edu The specific termination mechanism that predominates depends on factors like the monomer structure and reaction temperature. uomustansiriyah.edu.iq In living/controlled polymerization strategies for phosphazenes, the occurrence of premature termination is minimized to allow for the synthesis of polymers with well-defined architectures. sigmaaldrich.com

The interplay between propagation, chain transfer, and termination rates dictates the final properties of the polyphosphazene. For instance, in the anionic polymerization of styrenic monomers promoted by phosphazene bases, the high reactivity can suppress potential chain-transfer reactions, leading to polymers with controlled molecular weights and narrow polydispersity. kaust.edu.sa Conversely, in certain systems, side reactions such as chain transfer can be unavoidable and must be considered when designing the polymerization process. core.ac.uk

Strategies for Living/Controlled Polymerization of Phosphazenes

The development of living/controlled polymerization techniques has been a significant advancement in phosphazene chemistry, enabling the synthesis of polyphosphazenes with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. sigmaaldrich.comacs.orgacs.org

One of the key strategies is living cationic polymerization . A notable example is the ambient temperature polymerization of phosphoranimines, such as Cl₃P=NSiMe₃, initiated by Lewis acids like phosphorus pentachloride (PCl₅). acs.orgacs.org This method yields poly(dichlorophosphazene), a crucial precursor for many poly(organophosphazenes), with narrow PDIs. acs.orgacs.org The "living" nature of this polymerization is demonstrated by the continued increase in molecular weight upon further addition of monomer to the active polymer chains. acs.orgacs.org The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. acs.orgacs.org

Key features of living cationic polymerization of phosphoranimines include:

Ambient Temperature Synthesis: This is a significant advantage over the traditional high-temperature ring-opening polymerization of hexachlorocyclotriphosphazene. acs.orgacs.org

Control over Molecular Weight: The molecular weight of the resulting polymer is directly proportional to the ratio of monomer to initiator. acs.orgacs.org

Narrow Polydispersity: The polymers produced exhibit low PDI values, indicating a uniform chain length. acs.org

Formation of Block Copolymers: The living nature of the polymer chain ends allows for the sequential addition of different monomers to create block copolymers. acs.org

Another approach involves the use of phosphazene bases as catalysts in ring-opening polymerization (ROP). For instance, phosphazene bases have been effectively used in the ROP of cyclic esters like ε-caprolactone, yielding polyesters with controlled molecular weights and low dispersities. rsc.org The choice of phosphazene base can significantly influence the polymerization control. For example, in the cyclopolymerization of ortho-phthalaldehyde, the less active P₁-t-Bu phosphazene base provided excellent control over mass parameters and end-group fidelity. rsc.orgbirmingham.ac.uk

Table: Comparison of Initiators for Living/Controlled Phosphazene Polymerization

| Initiator/Catalyst System | Monomer | Polymerization Type | Key Advantages |

| PCl₅ | Cl₃P=NSiMe₃ | Living Cationic | Ambient temperature, controlled MW, narrow PDI. acs.orgacs.org |

| PBr₅, SbCl₅, Ph₃C[PF₆] | Cl₃P=NSiMe₃ | Living Cationic | Effective initiation at room temperature. acs.org |

| Phosphazene Bases (e.g., P₁-t-Bu, t-BuP₂) | ortho-phthalaldehyde, ε-caprolactone | Anionic/Coordinative ROP | Good control over polymer architecture, metal-free. rsc.orgrsc.orgbirmingham.ac.uk |

The development of these living/controlled methods has opened up new possibilities for designing tailored polyphosphazene materials with specific properties for advanced applications.

Investigation of Side Reactions and Suppression of Cyclic Oligomer Formation (e.g., Backbiting)

During the ring-opening polymerization (ROP) of cyclophosphazenes, several side reactions can occur, which can affect the yield, molecular weight, and structure of the final polymer. A significant side reaction is the formation of cyclic oligomers, often through a "backbiting" mechanism. researchgate.net

Backbiting and Cyclic Oligomer Formation: Backbiting involves the attack of the active end of a growing polymer chain onto a nitrogen atom within its own backbone. researchgate.net This intramolecular cyclization results in the formation of a stable cyclic oligomer and a new active chain end. This process is a type of degradation that can limit the molecular weight of the linear polymer and lead to a broader molecular weight distribution. researchgate.net The formation of cyclic phosphazenes larger than the initial trimer has been observed early in the course of ROP. researchgate.net

Suppression Strategies: Controlling and suppressing these side reactions is crucial for synthesizing high molecular weight linear polyphosphazenes. Several strategies have been explored:

Monomer and Initiator Selection: The choice of monomer and initiator can influence the propensity for side reactions. For example, the polymerization of organo-substituted cyclophosphazenes can be sensitive to the steric bulk of the substituents, which can hinder polymerization and favor ring expansion. acs.orgdtic.mil

Reaction Conditions: The reaction conditions, such as temperature and solvent, play a critical role. In some cases, lower polymerization temperatures can suppress backbiting and other side reactions. The thermal ROP of mixed-ring systems can occur at much lower temperatures compared to hexachlorocyclotriphosphazene, potentially reducing side reactions. rug.nl

Controlled Polymerization Techniques: Living/controlled polymerization methods, by maintaining a low concentration of active species, can minimize side reactions like chain transfer and backbiting. acs.orgacs.org

Catalyst Choice: The judicious selection of a catalyst can steer the reaction towards linear polymer formation. For instance, in the cyclopolymerization of ortho-phthalaldehyde, a less active phosphazene catalyst led to better control and suppressed side reactions. rsc.orgbirmingham.ac.uk

Suppression of Polymeric Phosphazene Formation: In the synthesis of cyclic phosphazenes, the formation of linear polymers is an undesirable side reaction. Using a large excess of ammonium (B1175870) chloride or maintaining a low concentration of phosphorus pentachloride can suppress the formation of polymeric dichlorophosphazenes. google.com

The understanding and control of these side reactions are essential for the successful synthesis of well-defined polyphosphazenes with desired properties.

Polymerization Kinetics and Rate Studies

Influence of Monomer and Initiator Concentration on Reaction Rate

The rate of polymerization of cyclophosphazenes is significantly influenced by the concentrations of both the monomer and the initiator. Kinetic studies have provided valuable insights into the polymerization mechanism and have demonstrated that the reaction rate can be controlled by manipulating these parameters.

In the living cationic polymerization of the phosphoranimine Cl₃P=NSiMe₃ initiated by PCl₅, the polymerization follows first-order kinetics with respect to the monomer concentration . acs.orgacs.org This is evidenced by the linear relationship observed in plots of ln([M]₀/[M]t) versus time, where [M]₀ and [M]t are the monomer concentrations at the beginning of the reaction and at time t, respectively. researchgate.net This first-order dependence indicates that the rate of monomer consumption is directly proportional to the amount of monomer present at any given time.

In the phosphazene-catalyzed ring-opening polymerization of ε-caprolactone, the polymerization rate was also found to be dependent on the concentrations of both the ε-caprolactone monomer and the phosphazene base catalyst (t-BuP₂). rsc.orgresearchgate.net Likewise, in the anionic ring-opening polymerization of various epoxide monomers using a benzyl (B1604629) alcohol/tBuP₄ initiating system, the polymerization proceeds in a controlled manner following first-order kinetics with respect to the monomer. rsc.org

Table: Kinetic Data for Phosphazene Polymerization

| Monomer | Initiator/Catalyst | Kinetic Order (Monomer) | Key Findings |

| Cl₃P=NSiMe₃ | PCl₅ | First-order | Linear relationship between ln(Mt/M0) and time, indicating a living polymerization. acs.orgresearchgate.net |

| ε-caprolactone | t-BuP₂ | Dependent on [ε-CL] | Polymerization rate is influenced by monomer concentration. rsc.orgresearchgate.net |

| Epoxide Monomers (e.g., BO, PO) | Benzyl alcohol/tBuP₄ | First-order | Controlled polymerization with rates dependent on monomer structure. rsc.org |

| Trimethylene Carbonate | t-BuP₄ | Dependent on [TMC] | Monomer conversion increases with reaction time, indicating high reactivity. mdpi.com |

These kinetic studies are fundamental for understanding the reaction mechanism and for designing polymerization processes that yield polymers with desired characteristics in a controlled and efficient manner.

Exploration of Phase-Transfer Catalysis in Phosphazene Polymerization

Phase-transfer catalysis (PTC) has emerged as a valuable technique in phosphazene chemistry, particularly for the synthesis of phosphazene esters and in nucleophilic substitution reactions on poly(dichlorophosphazene). google.comrug.nlresearchgate.net PTC facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase) by using a phase-transfer catalyst that transports one reactant across the phase boundary to react with the other. google.com

In the context of phosphazene polymerization, PTC is more commonly applied to the modification of pre-formed poly(dichlorophosphazene) rather than the polymerization of the cyclic trimer itself. The process involves reacting the dichlorophosphazene polymer, dissolved in a water-immiscible organic solvent, with a nucleophile (like a phenol (B47542) or a polyfluoroalkanol) present in an aqueous base solution. google.com A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, is used to transport the nucleophilic anion from the aqueous phase to the organic phase where it can react with the polymer. google.com

Advantages of using PTC in phosphazene chemistry include:

Mild Reaction Conditions: PTC allows reactions to be carried out under milder conditions compared to traditional methods. researchgate.net

Improved Yields and Selectivity: It can lead to higher yields and better control over the substitution reaction. researchgate.net

Use of Environmentally Benign Reagents: PTC can enable the use of water as a solvent, which is environmentally friendly. researchgate.net

Suppression of Side Reactions: In some cases, PTC can help to minimize undesirable side reactions. rug.nl

For instance, in the reaction of (NPCl₂)₃ with the monosodium salt of uracil (B121893), the use of Bu₄NBr as a phase-transfer catalyst led to the formation of the desired uracil phosphazene derivative, although some hydrolysis products were also observed. rug.nl Fixed-bed reactors have also been studied for liquid-liquid-solid phase-transfer catalysis in sequential phosphazene reactions, demonstrating the potential for industrial-scale applications. acs.org

While the primary application of PTC in this field has been in post-polymerization modification, its principles could potentially be adapted to influence polymerization processes, for example, by controlling the delivery of initiators or other reagents to the reaction site.

Emerging Polymerization Methodologies for Cyclophosphazenes (e.g., Photopolymerization)

While traditional thermal ring-opening polymerization remains a key method, emerging methodologies are expanding the scope of cyclophosphazene polymerization, with photopolymerization showing particular promise for creating specialized materials. researchgate.netnih.govmdpi.com

Photopolymerization of Cyclophosphazenes:

Photopolymerization, or UV curing, involves the use of light to initiate and propagate a polymerization reaction. This technique offers several advantages, including rapid curing at ambient temperatures, spatial and temporal control over the polymerization process, and low energy consumption. In the context of cyclophosphazenes, photopolymerization is typically achieved by functionalizing the cyclic trimer with photoreactive groups, such as acrylates or methacrylates. researchgate.netnih.govmdpi.com

For example, hexaacrylated cyclophosphazene (HACP) can be blended with other monomers, like epoxy acrylates, to create UV-curable flame-retardant resins. researchgate.net The photopolymerization kinetics of such systems have been studied, revealing that the rate of polymerization can be influenced by the concentration of the phosphazene monomer. researchgate.net

Applications of Photopolymerized Phosphazenes:

The ability to rapidly form cross-linked networks through photopolymerization makes this technique suitable for a variety of applications:

Flame-Retardant Coatings: The incorporation of phosphazene units into a polymer network through photopolymerization can enhance the flame retardancy and thermal stability of the material. researchgate.net

Biomaterials: Photopolymerization has been used to create three-dimensional porous scaffolds for tissue regeneration from glycine-substituted polyphosphazenes bearing thiol moieties. nih.gov

All-Solid-State Batteries: Flexible, self-healing, and fire-resistant polymer electrolytes have been fabricated via the photopolymerization of a mixture including a cyclophosphazene derivative, demonstrating potential for safer lithium metal batteries. nih.gov

Other Emerging Methodologies:

Besides photopolymerization, research continues to explore other novel approaches for cyclophosphazene polymerization. These include the use of specific catalysts to achieve polymerization under milder conditions and the development of new synthetic routes to functionalized cyclic monomers that can undergo controlled polymerization. The synthesis of cyclophosphazenes with olefinic side chains for acyclic diene metathesis (ADMET) polymerization is another example of an emerging strategy to incorporate phosphazene rings into polymer backbones. acs.org

These emerging polymerization methodologies are paving the way for the creation of advanced phosphazene-based materials with tailored properties for a wide range of high-performance applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of hexamethylcyclotriphosphazene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the connectivity and environment of atoms within the molecule. libretexts.orgsavemyexams.com

Proton (¹H) NMR for Methyl Group Characterization

Proton (¹H) NMR spectroscopy is instrumental in characterizing the methyl groups attached to the phosphorus atoms of the cyclotriphosphazene (B1200923) ring. The chemical shift of the protons in these methyl groups provides information about their local electronic environment. savemyexams.com In a typical ¹H NMR spectrum of this compound, the methyl protons would be expected to produce a distinct signal. The integration of this signal corresponds to the total number of methyl protons, providing quantitative confirmation of the compound's composition. libretexts.org For instance, in 2-methylpropane, which has two distinct proton environments, the ratio of the integrated intensities of the signals corresponds to the 9:1 ratio of the protons in the different environments. docbrown.info

Table 1: Representative ¹H NMR Data

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Alkyl (e.g., methyl -CH₃) | ~ 1 |

| Alkyl adjacent to oxygen (-CH₂-O) | 3 - 4 |

| Alkene (=CH₂) | ~ 6 |

Data sourced from Chemistry LibreTexts libretexts.org

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable analytical tool. scholaris.ca The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR experiments. dtic.milslideshare.net ¹⁹F NMR provides detailed information about the electronic environment of the fluorine atoms, making it possible to distinguish between different fluorine-containing substituents and their positions on the phosphazene ring. jeolusa.comresearchgate.net The chemical shifts and coupling constants observed in ¹⁹F NMR spectra are sensitive to both the through-bond and through-space interactions, offering insights into the molecule's conformation and steric effects. dtic.mil

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within this compound. edinst.com These complementary methods are based on different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the molecule's polarizability. inphotonics.commdpi.com

Key vibrational modes for this compound include the P-N ring stretching and bending frequencies, as well as the vibrations associated with the methyl groups. The IR and Raman spectra can be used to confirm the presence of specific functional groups and to gain insights into the symmetry and conformation of the molecule. americanpharmaceuticalreview.comnih.gov For instance, the P=N stretching vibrations typically appear as strong bands in the IR spectrum.

Table 2: Comparison of IR and Raman Spectroscopy

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Measures absorption of IR radiation causing changes in dipole moment. mdpi.com | Measures inelastic scattering of monochromatic light due to changes in polarizability. inphotonics.com |

| Sample Prep | Often requires sample preparation (e.g., KBr pellets). | Little to no sample preparation needed. inphotonics.com |

| Water | Strong absorber, can interfere with spectra. | Weak scatterer, suitable for aqueous solutions. inphotonics.com |

| Information | Complementary to Raman, provides information on polar functional groups. | Complementary to IR, provides information on symmetric non-polar bonds. mdpi.com |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. bspublications.netmlsu.ac.in For this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the phosphazene ring. The absorption bands observed can be attributed to π → π* and n → π* transitions involving the delocalized π-system of the P-N backbone. researchgate.net The position and intensity of these absorption maxima (λmax) can be affected by the nature of the substituents on the ring. ualberta.cavscht.cz While the parent this compound may have limited absorption in the accessible UV-Vis range, the introduction of chromophoric or auxochromic groups can lead to significant changes in the spectrum. bspublications.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways. electronicsandbooks.com In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). spectroscopyonline.com The mass spectrum provides the exact molecular weight of the parent molecule, confirming its elemental composition. youtube.com

Furthermore, the fragmentation pattern, which shows the relative abundances of different fragment ions, offers valuable structural information. gre.ac.uknih.gov The way the this compound molecule breaks apart upon ionization can reveal the strength of different bonds and the stability of various substructures. For example, common fragmentation pathways might involve the loss of methyl groups or cleavage of the P-N ring. docbrown.info

X-ray Diffraction (XRD) Studies of this compound and its Adducts

X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystal. mkuniversity.ac.inlibretexts.org In the study of phosphazenes, single-crystal XRD provides precise information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions, which are crucial for understanding the electronic structure and reactivity of the phosphazene ring. mkuniversity.ac.in

The formation of charge-transfer complexes can perturb the bonding within the phosphazene ring. cdnsciencepub.com The crystal structure of the 1:1 adduct of this compound (N₃P₃Me₆) and iodine (I₂) has been elucidated through single-crystal X-ray diffraction. cdnsciencepub.comcdnsciencepub.comubc.ca This analysis reveals a charge-transfer complex where one atom of the iodine molecule is weakly bonded to a nitrogen atom of the phosphazene ring. cdnsciencepub.com

The interaction is characterized by an N-I bond length of 2.417(7) Å. cdnsciencepub.com This charge donation from the nitrogen lone pair to the iodine molecule results in a slight elongation of the adjacent P-N bonds within the ring to 1.637(7) Å and 1.644(7) Å. cdnsciencepub.com These bonds are longer than the other four P-N bonds in the ring (mean 1.598 Å), which remain comparable to those in unperturbed phosphazene rings. cdnsciencepub.com This elongation is an indication of the nitrogen lone-pair electrons' involvement in bonding to iodine, which reduces their availability for the ring's π-bonding system. cdnsciencepub.com The perturbation is less pronounced than in protonated phosphazene rings but comparable to rings complexed with metal atoms. cdnsciencepub.com

| Parameter | Value |

| Bond Lengths (Å) | |

| N-I | 2.417(7) |

| I-I | 2.830(1) |

| P-N (adjacent to N-I) | 1.637(7), 1.644(7) |

| P-N (average of others) | 1.598 |

| P-C (average) | 1.789 |

| Bond Angles (°) | |

| P-N-P (average) | 124.0 |

| N-P-N (average) | 114.7 |

| C-P-C (average) | 104.7 |

| Table 1: Selected Interatomic Distances and Bond Angles for the this compound-Iodine (1:1) Adduct. Data sourced from Trotter and Markila (1974). cdnsciencepub.com |

Single-crystal XRD is instrumental in visualizing the precise molecular conformation of cyclic molecules. rsc.org For this compound, (NPMe₂)₃, the six-membered phosphazene ring is not perfectly planar. cdnsciencepub.com X-ray crystallographic analysis shows that the ring adopts a slightly non-planar, distorted chair conformation. cdnsciencepub.com

In other substituted cyclotriphosphazenes, different conformations have been observed. For instance, the hexakis(p-hydroxyphenoxy) cyclic trimer exhibits a slight boat distortion from planarity. dtic.mil Another derivative with different phenoxy side groups was found to have a slightly puckered chair conformation. dtic.mil The specific conformation adopted is influenced by the steric and electronic effects of the substituent groups attached to the phosphorus atoms and potential crystal packing forces. dtic.milresearchgate.net

| Compound | Ring Conformation | Planarity |

| This compound | Distorted Chair | Slightly Non-planar cdnsciencepub.com |

| Hexakis(p-hydroxyphenoxy)cyclotriphosphazene | Slight Boat Distortion | Non-planar dtic.mil |

| A Phenoxy-Substituted Cyclotriphosphazene | Slight Chair Puckering | Non-planar dtic.mil |

| Table 2: Conformation and Planarity of Select Cyclotriphosphazene Rings. |

The nature of the substituents on the phosphorus atoms significantly influences the bond lengths and angles within the phosphazene ring. researchgate.net In the parent this compound, the P-N bond lengths range from 1.599(2) to 1.612(2) Å, while P-C bonds are between 1.796(3) and 1.823(4) Å. cdnsciencepub.com The endocyclic (ring) angles are in the range of 115.7(1)-117.9(1)° for N-P-N and 122.1(1)-122.9(1)° for P-N-P. cdnsciencepub.com

Studies on various substituted phosphazenes reveal clear trends:

Electron-Withdrawing vs. Electron-Donating Groups: Theoretical studies show that electron-accepting substituents like fluorine tend to shorten the P-N bond length. benthamopen.comasianpubs.org Conversely, the variations in bond angles can be attributed to steric hindrances and negative hyperconjugation effects from bulky substituent groups. researchgate.net

Steric Effects: In a series of phenoxy-substituted phosphazenes, the average P-N bond length was reported as 1.579(3) Å, with an average N-P-N ring angle of 117.1(2)° and an average P-N-P ring angle of 122.5(2)°. dtic.mil The steric bulk of substituents can cause significant distortions from idealized geometry. For example, in a constrained phosphazene, the N-P-N angle was found to expand to 124.96(7)° to minimize unfavorable steric interactions between substituents. mit.edu

| Compound/Substituent | Avg. P-N Bond Length (Å) | Avg. N-P-N Angle (°) | Avg. P-N-P Angle (°) |

| This compound | ~1.606 cdnsciencepub.com | ~116.8 cdnsciencepub.com | ~122.5 cdnsciencepub.com |

| Hexakis(p-hydroxyphenoxy)cyclotriphosphazene | 1.579(3) dtic.mil | 117.1(2) dtic.mil | 122.5(2) dtic.mil |

| Another Phenoxy-substituted Trimer | 1.582(2) dtic.mil | 116.7(2) dtic.mil | 122.3(1) dtic.mil |

| Table 3: Comparison of Average Bond Lengths and Angles in Substituted Cyclotriphosphazenes. |

Advanced Surface and Bulk Characterization Techniques for Derived Materials (e.g., Scanning Electron Microscopy, Auger Electron Spectroscopy)

Beyond single-crystal analysis, techniques that probe the surface and bulk properties of materials are essential for characterizing polymers and coatings derived from phosphazenes.

Scanning Electron Microscopy (SEM)

SEM is widely used to investigate the surface topography and morphology of phosphazene-based materials. dtic.milnih.govnih.govrsc.org

Coating and Film Analysis: In an evaluation of a phosphazene (PPZ) hard coating, SEM was used to observe the effects of chemical simulants on the coating's surface. dtic.mil In other work, SEM analysis of phosphazene terpolymer films cast on electrodes revealed a rough surface with ridges, valleys, and pinholes after electrochemical cycling. acs.org

Biomaterial Applications: For phosphazene-based biomaterials, SEM is crucial for visualizing cellular interactions. Studies on novel alanine-based polyphosphazenes used SEM to confirm the adhesion and proliferation of osteoblast cells on the polymer surfaces, supporting their potential use in bone cements. nih.gov

Surface Modification: The successful substitution of hydrophilic chains onto the surface of poly(bis(trifluoroethoxy)phosphazene) films was revealed through SEM observations, which showed changes in the surface texture. nih.gov

Auger Electron Spectroscopy (AES)

AES is a surface-sensitive technique that provides elemental and chemical state information about the top few atomic layers of a material. eag.comwikipedia.org It is particularly useful for analyzing the bonding environment in phosphazene systems.

Bonding Characterization: AES, in conjunction with X-ray photoelectron spectroscopy (XPS), has been used to study the electronic environment of phosphorus in chlorophosphazene trimer ([NPCl₂]₃) and polymer ([NPCl₂]ₙ). aip.org The measurements of the Auger parameter for phosphorus supported molecular-orbital calculations that predict a highly polarized P-N backbone bond in phosphazenes. aip.org

Polymer vs. Trimer: The study also found that the chlorophosphazene polymer had a greater Auger parameter value than the corresponding trimer. aip.org This indicates that the bonding environment around the phosphorus atoms in the polymer is more polarizable than in the cyclic trimer. aip.org AES can also be used to analyze the elemental composition of thin films and identify surface contaminants. eag.comresearchgate.net

Theoretical and Computational Studies of Hexamethylcyclotriphosphazene

Quantum Chemical Investigations of Electronic Structure and Bonding

The electronic structure and nature of bonding in cyclophosphazenes, including Hexamethylcyclotriphosphazene, have been a subject of considerable theoretical investigation. These studies aim to elucidate the unique characteristics of the phosphorus-nitrogen (P-N) backbone that bestows these compounds with their notable stability and diverse reactivity.

The involvement of phosphorus 3d-orbitals in the bonding of the phosphazene ring has been a topic of historical debate and evolving understanding. Early models, developed to explain the observed planarity and equal P-N bond lengths in some cyclophosphazenes, posited significant participation of these d-orbitals.

One of the earliest influential theories was the Dewar island model . This model proposed a delocalized π-system formed by the overlap of d-orbitals on phosphorus with p-orbitals on nitrogen (dπ-pπ bonding). massey.ac.nz This created islands of π-electron density centered on the nitrogen atoms, accounting for the benzene-like properties of some rings. massey.ac.nz Another early model by Craig and Paddock suggested that two phosphorus dπ-orbitals interact with the nitrogen pπ-orbital, resulting in a system of weakly interacting three-centered π-bonds covering two phosphorus atoms and a central nitrogen. researchgate.net

However, numerous modern quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have led to a significant revision of this viewpoint. The current consensus is that the contribution of phosphorus d-orbitals to the actual chemical bonding is negligible or minor. researchgate.net Instead, the inclusion of d-functions in the basis sets for calculations is crucial not for representing bonding orbitals, but for acting as polarization functions . researchgate.netresearchgate.net These functions correct the description of the molecular geometry and electron density, providing a more accurate quantitative picture without implying formal involvement in bonding. researchgate.net Natural Bond Orbital (NBO) and topological electron density analyses have further supported that ionic bonding and negative hyperconjugation are the dominant features, rather than d-orbital-mediated delocalization. researchgate.net

| Bonding Model | Proposed Role of Phosphorus d-Orbitals | Key Features and Modern Interpretation |

|---|---|---|

| Dewar Island Model | Direct participation in dπ-pπ bonding to form a delocalized π-system. | Historically significant for explaining planarity and bond lengths, but now largely superseded. It invoked an analogy to benzene's aromaticity. massey.ac.nz |

| Craig & Paddock Model | Two dπ-orbitals on each phosphorus interact with nitrogen pπ-orbitals. | Proposed a system of weakly interacting three-centered π-bonds. researchgate.net |

| Modern Quantum Chemical View | Serve primarily as polarization functions in computational basis sets. researchgate.netresearchgate.net | Direct contribution to chemical bonding is considered negligible. Their inclusion in calculations is vital for accurately describing molecular geometry and electronic structure. researchgate.net Bonding is better described by a combination of covalent bonds, significant ionic character (Nδ-–Pδ+), and hyperconjugation. researchgate.netresearchgate.net |

The phosphazene ring possesses a unique system of delocalized electrons that contributes to its stability. This delocalization involves both out-of-plane π bonds (analogous to benzene) and in-plane π' bonds, which are primarily mediated by p-orbitals. researchgate.net The system can be described as having two significant 2n-center, two-electron π-bonds (where n=3 for a cyclotriphosphazene), one radial and one axial, which add to the stability of the (PN)₃ ring. researchgate.net

This delocalization results in P-N bond lengths that are intermediate between a typical single and double bond. The electron density is not evenly distributed but is more localized on the highly electronegative nitrogen atoms, giving the P-N bonds significant ionic character with polarized Nδ-–Pδ+ bonds. researchgate.netresearchgate.net

The concept of "bent bonds," where the maximum electron density between two atoms does not lie on the direct internuclear axis, is most common in highly strained small organic rings like cyclopropane. wikipedia.org In cyclotriphosphazenes, while not typically described with the classic "bent bond" terminology, computational analyses of electron density reveal a related phenomenon. The bonding electron density is not perfectly cylindrical along the P-N axis, and its distribution is influenced by the multicenter nature of the π-system.

The delocalized π-bonding in the phosphazene ring is inherently a multicenter interaction. As described by early models, the π-system can be viewed as a series of interacting three-center P-N-P units. researchgate.net More advanced analyses show that the bonding is best described by delocalized molecular orbitals that extend over the entire six-atom ring. researchgate.net This creates a multicenter electron density where the π-electrons are shared among all the atoms of the ring, contributing significantly to its stability. This delocalized, multicenter bonding framework is a more accurate description than a simple collection of localized two-center P-N bonds.

Molecular Modeling and Simulation of Reaction Pathways

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound in chemical reactions. These methods allow for detailed investigation of structures, energies, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structure and energetics of phosphazene systems. researchgate.netmdpi.commdpi.com DFT calculations are used to determine optimized molecular geometries, providing precise predictions of bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov

For this compound and its derivatives, DFT can be used to:

Determine Ground State Geometry: Calculations can predict whether the phosphazene ring is planar or adopts a non-planar conformation (e.g., chair, boat), which is crucial for understanding its properties. researchgate.net

Calculate Vibrational Frequencies: Theoretical vibrational spectra can be computed and compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net

Analyze Energetics: The relative energies of different isomers or conformers can be calculated to determine the most stable structures. mdpi.com Furthermore, the energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic stability. nih.gov

| Parameter | Information Gained from DFT Calculations | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths (P-N, P-C), bond angles (N-P-N, P-N-P), and ring conformation (planar vs. puckered). mdpi.com | Provides the fundamental 3D structure of the molecule, essential for understanding its physical and chemical properties. researchgate.net |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals and the resulting energy gap. nih.gov | Indicates the molecule's electronic stability and susceptibility to electrophilic or nucleophilic attack. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com | Visually predicts sites of reactivity for electrostatic interactions. mdpi.com |

| NBO Analysis | Atomic charges, details of orbital interactions, and quantification of ionic vs. covalent character. researchgate.net | Offers a detailed description of the bonding and electronic structure beyond simple models. researchgate.net |

Molecular modeling is instrumental in predicting the reactivity of different sites within a molecule and simulating potential reaction pathways. digitellinc.comresearchgate.net For this compound, computational methods can predict where the molecule is most likely to react. For example, in reactions involving deprotonation, calculations can determine the most acidic protons (likely on the methyl groups) by comparing the stability of the resulting carbanions.

Key computational approaches for predicting reactivity include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. nih.gov

Transition State Searching: For a proposed reaction, computational methods can locate the transition state structure—the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state (the activation energy) determines the rate of the reaction. By comparing the activation energies for reactions at different sites, the most favorable pathway can be identified.

Charge Density Analysis: Methods like NBO or analysis of the molecular electrostatic potential (MEP) reveal the partial charges on each atom. researchgate.netmdpi.com In this compound, the nitrogen atoms of the ring are known to be electron-rich and are common sites for coordination with Lewis acids. massey.ac.nznih.gov These analyses can quantify this and predict the relative basicity of the ring nitrogens versus other potential sites.

These predictive tools are crucial for designing new synthetic routes and understanding reaction mechanisms without the need for extensive, time-consuming laboratory experimentation. rsc.org

Conformational Analysis and Dynamics Simulations

The conformational landscape of cyclotriphosphazenes, including this compound, is a subject of significant interest due to the influence of ring conformation on the physical, chemical, and material properties of these compounds. Theoretical and computational methods provide valuable insights into the stable geometries and dynamic behavior of the (NPMe₂)₃ ring system.

Conformational Analysis:

The six-membered phosphazene ring in this compound is not perfectly planar. X-ray crystallographic studies have determined that in the solid state, the molecule adopts a slightly non-planar, distorted chair conformation . This fundamental structural information serves as a basis for more extensive computational conformational analyses.

Theoretical calculations, such as those employing force-field methods, are used to explore the potential energy surface of phosphazene rings and identify various stable or metastable conformers. For a six-membered ring like that in this compound, several conformations are theoretically possible, analogous to the well-studied cyclohexane (B81311) ring system. These include:

Chair: Generally the most stable conformation, characterized by minimal angular and torsional strain.

Boat: A more flexible and higher-energy conformation.

Twist-Boat (or Skew-Boat): A conformation that is typically a local minimum on the potential energy surface, representing an intermediate between boat forms.

While the distorted chair is observed in the crystalline state, computational studies on related halophosphazenes suggest that the energy barrier between different conformations can be relatively low. For instance, a twofold torsional potential with a low barrier has been considered a necessary feature in force-field models for halophosphazenes to accurately replicate experimental data. This implies that in solution or in the gas phase, this compound may exist as a dynamic equilibrium of multiple conformers. The precise energy differences and interconversion barriers would depend on the balance of steric interactions between the methyl groups and the inherent electronic preferences of the P-N backbone.

Key Structural Parameters from Crystal Structure Determination:

| Parameter | Value Range (Å or °) | Reference |

| P–N Bond Length | 1.599 – 1.612 Å | |

| P–C Bond Length | 1.796 – 1.823 Å | |

| N–P–N Bond Angle | 115.7 – 117.9° | |

| P–N–P Bond Angle | 122.1 – 122.9° | |

| C–P–C Bond Angle | 101.8 – 103.1° |

This interactive table summarizes key molecular dimensions of this compound as determined by X-ray crystallography.

Dynamics Simulations:

Molecular Dynamics (MD) simulations offer a computational method to study the time-dependent behavior of molecules, providing insights into their structural fluctuations, conformational changes, and interactions with their environment. While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the principles of this technique can be applied to understand its potential dynamic behavior.

An MD simulation of this compound would involve:

Defining a Force Field: A set of parameters that describes the potential energy of the molecule as a function of its atomic coordinates. This would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Solving Equations of Motion: Numerically solving Newton's equations of motion for all atoms in the system over a series of small time steps, thereby generating a trajectory of the molecule's dynamic evolution.

Such simulations could be used to explore the interconversion between the chair and boat conformers, calculate the free energy landscape associated with these transitions, and analyze the vibrational motions of the phosphazene ring and the methyl substituents. Furthermore, simulations in different solvent environments could reveal how intermolecular interactions influence the conformational preferences and dynamics of the molecule.

Application of Hard Soft Acid Base (HSAB) Principles to Reactivity

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain and predict the stability of compounds and the pathways of chemical reactions. It classifies chemical species as "hard," "soft," or "borderline" based on factors like size, charge state, and polarizability. The core tenet of the theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases to form stable adducts.

Hard Acids/Bases: Small, highly charged, and weakly polarizable species.

Soft Acids/Bases: Large, lowly charged, and strongly polarizable species.

In the context of this compound, the (NPMe₂)₃ ring possesses multiple potential reactive sites, primarily the phosphorus and nitrogen atoms, which can exhibit Lewis acid and Lewis base characteristics, respectively.

Analysis of Reactive Sites in this compound:

Phosphorus (P) Atoms: The phosphorus atoms in the phosphazene ring are electron-deficient and can act as Lewis acids (electron acceptors). Considering the electronegativity of the attached nitrogen and carbon atoms, the phosphorus centers can be classified as relatively hard Lewis acids . They bear a partial positive charge but are part of a larger, polarizable ring system.

Nitrogen (N) Atoms: The nitrogen atoms possess lone pairs of electrons and can act as Lewis bases (electron donors). Nitrogen is a highly electronegative atom. The lone pair on the nitrogen atom makes it a hard Lewis base site.

Predicting Reactivity using HSAB Principles:

The HSAB principle can be used to rationalize the observed or predict the likely reactivity of this compound with various reagents.

Reactions with Hard Electrophiles (Hard Acids): Hard Lewis acids, such as protons (H⁺) or small, highly charged metal cations like Li⁺ or Mg²⁺, are expected to coordinate preferentially with the hard Lewis base sites in the molecule. Therefore, protonation or coordination of these hard acids would occur at the ring nitrogen atoms .

Reactions with Hard Nucleophiles (Hard Bases): Hard Lewis bases, such as the fluoride (B91410) ion (F⁻), hydroxide (B78521) ion (OH⁻), or alkoxides (RO⁻), would preferentially attack a hard acid center. The phosphorus atom serves this role. Thus, nucleophilic attack by hard bases is predicted to occur at the phosphorus atoms , potentially leading to the substitution of the methyl groups or ring cleavage, depending on the reaction conditions.

Reactions with Soft Electrophiles (Soft Acids): Soft Lewis acids, such as larger, more polarizable metal ions like Ag⁺, Hg²⁺, or Pt²⁺, have a greater affinity for soft bases. While the nitrogen in the ring is intrinsically hard, the delocalized π-system of the phosphazene ring introduces some softness. However, the primary interaction is still expected to be with a softer base if available. In reactions involving coordination, soft metal ions would show a lesser affinity for the hard nitrogen sites compared to a softer ligand.

Reactions with Soft Nucleophiles (Soft Bases): Soft Lewis bases, such as iodide (I⁻), thiolate (RS⁻), or phosphines (R₃P), prefer to react with soft Lewis acids. The phosphorus atom in this compound is considered a hard acid center. Therefore, reactions with soft nucleophiles at the phosphorus centers are expected to be less favorable than reactions with hard nucleophiles, according to HSAB theory.

Summary of HSAB-Based Reactivity Predictions:

| Reagent Type | HSAB Classification | Predicted Site of Interaction on (NPMe₂)₃ |

| Proton (H⁺) | Hard Acid | Ring Nitrogen (Hard Base) |

| Li⁺ Cation | Hard Acid | Ring Nitrogen (Hard Base) |

| Hydroxide (OH⁻) | Hard Base | Phosphorus Atom (Hard Acid) |

| Thiolate (RS⁻) | Soft Base | Less favorable at Phosphorus (Hard Acid) |

| Silver Ion (Ag⁺) | Soft Acid | Less favorable at Nitrogen (Hard Base) |

This interactive table provides a summary of predicted reaction preferences for this compound based on the HSAB principle.

The HSAB principle provides a useful framework for rationalizing the regioselectivity of reactions involving this compound. It correctly predicts that electrophilic attack will favor the nitrogen atoms, while nucleophilic attack will target the phosphorus atoms, with a preference for hard nucleophiles.

Advanced Materials Applications of Hexamethylcyclotriphosphazene Derived Systems

Inorganic Polymer Development

The development of inorganic polymers based on the phosphazene framework has led to materials with unique characteristics not typically found in traditional organic polymers. These properties include high thermal stability, inherent flame retardancy, and exceptional backbone flexibility.

The most established and widely utilized method for synthesizing linear poly(organophosphazenes) is a two-step process that begins with the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene ((NPCl₂)₃) mdpi.comrsc.orgwikipedia.orgnih.gov. This initial step is typically carried out by heating the cyclic trimer in a sealed system at approximately 250°C, which converts it into a long-chain linear polymer, poly(dichlorophosphazene) (B1141720) ([NPCl₂]n) mdpi.comrsc.org. This polymeric intermediate is highly reactive due to the labile P-Cl bonds and is sensitive to moisture nih.govresearchgate.net.

The second and crucial step is the macromolecular substitution, where the chlorine atoms on the poly(dichlorophosphazene) backbone are replaced by organic groups mdpi.comrsc.org. This substitution is achieved through reactions with a wide variety of nucleophiles, such as alkoxides, aryloxides, amines, or organometallic reagents mdpi.comrsc.org. The ability to introduce a vast range of side groups allows for the precise tuning of the polymer's properties. Because different nucleophiles can be used, and even multiple types can be introduced in a sequential manner, a vast library of over 700 different poly(organophosphazenes) has been created wikipedia.org.

The properties of linear poly(organophosphazenes) are highly dependent on the nature of the organic side groups attached to the inorganic backbone researchgate.netacs.org. The inherent flexibility of the P-N backbone can lead to polymers with very low glass transition temperatures, resulting in elastomeric materials wikipedia.org. Conversely, the introduction of rigid side groups can produce high-modulus thermoplastics wikipedia.org. The biodegradability of the polymer can also be controlled; for instance, polymers with amino acid ester side groups are known to hydrolyze under physiological conditions to produce non-toxic products like phosphate, ammonia, the corresponding amino acid, and ethanol mdpi.com. This makes them highly attractive for biomedical applications acs.orgmdpi.com.

| Side Group | Polymer Type | Key Properties | Potential Applications |

| Trifluoroethoxy | Thermoplastic | Crystalline, hydrophobic, biocompatible, flame resistant mdpi.com | Medical devices, fibers, films |

| Alkoxy/Aryloxy | Elastomer/Thermoplastic | Varies from hydrophilic to hydrophobic, wide range of Tgs | Elastomers, fire-resistant materials, biomedical devices |

| Amino Acid Esters | Biodegradable Polymer | Hydrolytically degradable to non-toxic products mdpi.com | Tissue engineering scaffolds, drug delivery matrices |

| Oligo-ethyleneoxy | Polymer Electrolyte | Good solvent for salts, ionically conductive | Solid-state lithium-ion batteries, fuel cell membranes |

This table provides examples of how different side groups influence the properties and applications of linear poly(organophosphazenes).

Organometallic polyphosphazenes represent a fascinating class of hybrid materials that combine the processability of polymers with the unique electronic, magnetic, and catalytic properties of transition metals Current time information in City of Gold Coast, AU.. These polymers are typically synthesized by attaching organometallic moieties as side groups to the polyphosphazene backbone dtic.mil. This can be achieved through the standard macromolecular substitution reaction of poly(dichlorophosphazene) with organometallic nucleophiles mdpi.com. For example, ferrocene-containing side groups can be introduced to impart redox activity to the polymer.

The properties of organometallic polyphosphazenes are a direct result of the incorporated metal centers. These polymers can exhibit semiconductor properties and interesting oxidation-reduction behavior. The thermal decomposition of these polymers can also be controlled to yield metallic nanoparticles or ceramic materials, making them useful as precursors for nanostructured materials Current time information in City of Gold Coast, AU.. The high pyrolytic yield observed in some organometallic polyphosphazenes is attributed to the crosslinking of the polymer chains by the organometallic fragments Current time information in City of Gold Coast, AU.. Block copolymers containing both polyphosphazene and organometallic polymer segments, such as poly(ferrocenylsilane-b-polyphosphazene), have also been synthesized, further expanding the range of accessible material properties acs.org.

| Organometallic Moiety | Resulting Polymer Property | Potential Application |

| Ferrocene | Redox-active, semiconductor properties | Rechargeable battery components, sensors |

| Ruthenium complexes | Catalytic activity | Polymer-supported catalysts |

| Chromium/Tungsten carbonyls | Precursors to metal oxides | Ceramic precursors, nanostructured materials |

This table illustrates the influence of different organometallic moieties on the properties and potential uses of polyphosphazenes.

Hybrid Materials Science and Engineering

The combination of the inorganic phosphazene backbone with organic side groups makes polyphosphazenes ideal candidates for the creation of advanced hybrid materials. These materials can be designed at the molecular level to exhibit a unique combination of properties derived from both their inorganic and organic components.

Inorganic-organic hybrid composites based on polyphosphazenes can be fabricated through several approaches, including the formation of polymer blends and block copolymers acs.org. Blending polyphosphazenes with other polymers, both organic and inorganic, allows for the creation of materials with tailored mechanical, thermal, and chemical properties acs.org.

Block copolymers containing polyphosphazene segments and blocks of other polymers like polysiloxanes or polystyrene offer a more controlled way to combine disparate properties acs.orgacs.org. These block copolymers can self-assemble into well-defined nanostructures, which is crucial for applications in nanotechnology and advanced materials acs.org. The synthesis of these hybrid materials often leverages living cationic polymerization techniques, which allow for precise control over the polymer architecture acs.org. Polyphosphazenes have also been used to modify the surfaces of other materials, providing a versatile method for creating functional coatings umich.edu. For instance, polyphosphazene coatings on metals or ceramics can act as a bridge between the inorganic substrate and functional organic molecules umich.edu.

Interpenetrating polymer networks (IPNs) are a class of polymer blends where at least one of the polymer components is cross-linked in the immediate presence of the other. This results in a physically entangled network that can exhibit synergistic properties. Polyphosphazenes have been successfully incorporated into IPNs with a variety of organic polymers, including polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(acrylic acid) (PAA) dtic.mil.

The synthesis of phosphazene-based IPNs typically involves the in-situ cross-linking of a functionalized polyphosphazene in the presence of a second polymer or monomer. The resulting materials are often tough, elastomeric, and can exhibit two distinct glass transition temperatures, indicative of microphase separation dtic.mil. The interactions between the phosphazene and the organic polymer, which can range from van der Waals forces to hydrogen bonding, play a crucial role in determining the final properties of the IPN dtic.mil. These hybrid materials hold promise for applications requiring a combination of the flexibility and thermal stability of polyphosphazenes with the mechanical properties of common organic polymers.

The inherent versatility of polyphosphazene chemistry allows for the creation of a wide range of nanostructured hybrid materials with specific functions. These materials can be designed as nanoparticles, microspheres, nanotubes, and nanofibers mdpi.comacs.org. The morphology of these nanostructures can often be controlled by the synthesis conditions, such as reaction temperature and the choice of solvent mdpi.com.

For example, polyphosphazene microspheres have been developed for drug delivery applications, where their biocompatibility and biodegradability are highly advantageous acs.org. The porous nature of these microspheres allows for the encapsulation and controlled release of therapeutic agents. Amphiphilic polyphosphazenes, which contain both hydrophilic and hydrophobic side groups, can self-assemble in aqueous solutions to form micelles or polymersomes, which are also promising for drug delivery and bioimaging applications acs.org. Furthermore, polyphosphazene-based nanotubes and other nanostructures have been investigated as environmentally friendly flame retardants, where their morphology can influence their performance mdpi.com. The ability to create such a diverse range of nanostructured materials highlights the potential of polyphosphazenes in advanced materials science and nanotechnology.

Supramolecular Assemblies and Architectures

The rigid and planar structure of the cyclotriphosphazene (B1200923) ring, combined with the potential for versatile functionalization at the phosphorus atoms, makes hexamethylcyclotriphosphazene and its derivatives attractive building blocks for the construction of supramolecular assemblies and complex architectures. These organized systems are held together by a variety of noncovalent interactions, leading to materials with tunable properties and functions.

Investigation of Noncovalent Interactions in this compound Adducts

The formation of stable supramolecular adducts involving this compound is governed by a range of noncovalent interactions. While the methyl groups themselves are not strong directors of intermolecular forces, the nitrogen atoms of the phosphazene ring can act as Lewis bases. Furthermore, derivatives of the cyclophosphazene core can be engineered to participate in specific and directional noncovalent interactions, such as hydrogen and halogen bonding.

Research into the co-crystallization of various cyclotriphosphazene derivatives has revealed the challenges and subtleties of forming stable adducts. For instance, a study on a series of cyclotriphosphazene derivatives showed a surprisingly low success rate in forming co-crystals, highlighting the nuanced factors that govern their solid-state assembly scielo.org.zascielo.org.za. However, successful examples provide valuable insight into the types of interactions that can be exploited. In one notable case, a co-crystal was formed between hexakis(4-pyridyloxy)-cyclotriphosphazene and terephthalic acid. In this structure, the primary interaction is a classic hydrogen bond between the carboxylic acid group of the terephthalic acid and the nitrogen atom of the pyridyl group on the cyclophosphazene derivative scielo.org.za.

While specific crystal structure data for adducts of this compound itself is limited in readily available literature, the principles of noncovalent interactions observed in closely related systems are applicable. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in directing the assembly of molecules in the solid state. The basicity of the ring nitrogen atoms in cyclophosphazenes can be enhanced by substituting the phosphorus atoms with electron-releasing groups, which in turn influences their ability to form adducts through hydrogen bonding nih.gov.

Below is a table summarizing representative noncovalent interactions found in the crystal structures of cyclotriphosphazene derivatives, which serve as a model for understanding potential interactions with this compound.

| Adduct Components | Interacting Groups | Type of Noncovalent Interaction |